molecular formula C16H19N3O4 B12762648 Pyridoxiliden-pyridoxamin [German] CAS No. 82276-93-5

Pyridoxiliden-pyridoxamin [German]

Cat. No.: B12762648
CAS No.: 82276-93-5
M. Wt: 317.34 g/mol
InChI Key: ADDANUZRAMQVBU-UHFFFAOYSA-N
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Description

Pyridoxiliden-pyridoxamin, also known as Pyridoxamine, is one of the natural forms of vitamin B6. It is based on a pyridine ring structure with hydroxyl, methyl, aminomethyl, and hydroxymethyl substituents. Pyridoxamine plays a crucial role in various biochemical processes, including the scavenging of free radical species and carbonyl species formed in sugar and lipid degradation, as well as the chelation of metal ions that catalyze Amadori reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridoxamine typically involves the preparation of pyridoxal oxime from pyridoxine hydrochloride as the initial raw material. The reaction medium is water, and activated manganese is added to facilitate the reaction . Another method involves the condensation of cyanoacetamide with 1,3-oxazole derivatives and dienophiles, followed by catalytic hydrogenation .

Industrial Production Methods

Industrial production of Pyridoxamine often employs the “oxazole” method, which involves the condensation of 1,3-oxazole derivatives with dienophiles such as fumarodinitrile or 2,5-dihydro-2,5-dimethoxyfuran. This method has been optimized to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Pyridoxamine undergoes various chemical reactions, including:

    Oxidation: Pyridoxamine can be oxidized to form pyridoxal.

    Reduction: It can be reduced to form pyridoxine.

    Substitution: Pyridoxamine can participate in substitution reactions, where its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.

Major Products Formed

    Oxidation: Pyridoxal

    Reduction: Pyridoxine

    Substitution: Various substituted pyridoxamine derivatives

Scientific Research Applications

Pyridoxamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Pyridoxamine is one of the six forms of vitamin B6, which also include pyridoxine, pyridoxal, and their respective phosphorylated derivatives (pyridoxine 5’-phosphate, pyridoxal 5’-phosphate, and pyridoxamine 5’-phosphate) . Compared to pyridoxine and pyridoxal, pyridoxamine is more effective in inhibiting the formation of advanced glycation end products and in chelating metal ions . This makes it particularly valuable in medical applications related to diabetes and oxidative stress.

Similar Compounds

  • Pyridoxine (Vitamin B6)
  • Pyridoxal
  • Pyridoxine 5’-phosphate
  • Pyridoxal 5’-phosphate
  • Pyridoxamine 5’-phosphate

Pyridoxamine’s unique ability to inhibit glycation and chelate metal ions sets it apart from its counterparts, making it a compound of significant interest in both research and industrial applications.

Properties

CAS No.

82276-93-5

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

4-[[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol

InChI

InChI=1S/C16H19N3O4/c1-9-15(22)13(11(7-20)3-18-9)5-17-6-14-12(8-21)4-19-10(2)16(14)23/h3-5,20-23H,6-8H2,1-2H3

InChI Key

ADDANUZRAMQVBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CN=CC2=C(C(=NC=C2CO)C)O)CO

Origin of Product

United States

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